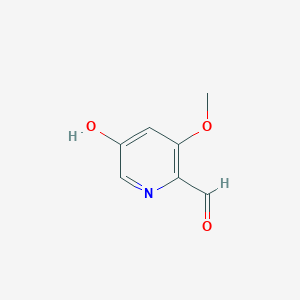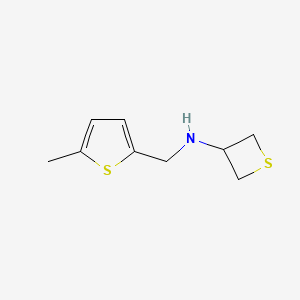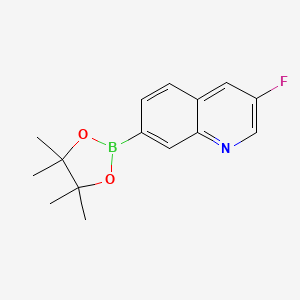
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinoline ring substituted with a fluorine atom and a dioxaborolane group
Méthodes De Préparation
The synthesis of 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Borylation: The final step involves the introduction of the dioxaborolane group. This is typically achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution (SNAr) reactions can replace the fluorine atom with groups like amines or thiols.
Coupling Reactions: The dioxaborolane group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Applications De Recherche Scientifique
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for the synthesis of biologically active molecules. Its boronic acid moiety can interact with biological targets, making it useful in drug design.
Materials Science: The compound is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Chemical Biology: Researchers use this compound as a probe to study biological processes. Its ability to form reversible covalent bonds with biomolecules allows for the investigation of enzyme mechanisms and protein interactions.
Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mécanisme D'action
The mechanism of action of 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating enzyme activity. In materials science, the compound’s electronic properties influence its behavior in devices, such as charge transport and light emission.
Comparaison Avec Des Composés Similaires
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can be compared with other boronic acid derivatives, such as:
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a quinoline ring, which affects its electronic properties and reactivity.
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: The presence of a chlorine atom introduces additional reactivity and potential for further functionalization.
2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: The methoxy groups influence the compound’s solubility and electronic characteristics.
The uniqueness of this compound lies in its combination of a quinoline ring with a fluorine atom and a dioxaborolane group, providing distinct electronic and steric properties that are advantageous for specific applications.
Propriétés
Numéro CAS |
852062-12-5 |
|---|---|
Formule moléculaire |
C15H17BFNO2 |
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
3-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-12(17)9-18-13(10)8-11/h5-9H,1-4H3 |
Clé InChI |
AJIRJUWESXTVCU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=C(C=C3C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



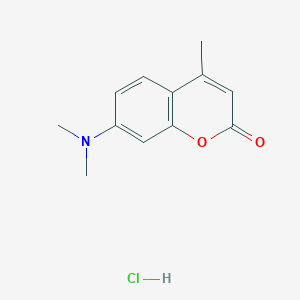
![6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12976118.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B12976119.png)

![6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12976131.png)
![(S)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B12976136.png)
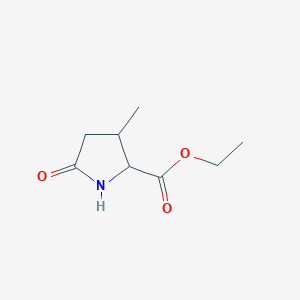
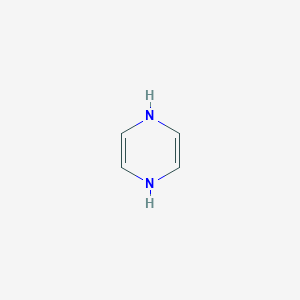
![N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B12976163.png)
